5-{4-[(4-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE
Overview
Description
5-{4-[(4-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinyl group, a chlorophenyl group, and a diethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of the phthalazinyl coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, quinones, and substituted sulfonamides .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
Biologically, the compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development. Its ability to interact with biological targets opens up possibilities for therapeutic applications .
Medicine
In medicine, the compound is being investigated for its potential to treat various diseases, including cancer and inflammatory conditions. Its selective inhibition of certain molecular pathways makes it a promising candidate for targeted therapies .
Industry
Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 5-{4-[(4-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methylbenzenesulfonamide
- **5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methylbenzenesulfonamide
Uniqueness
The uniqueness of 5-{4-[(4-CHLOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-[4-(4-chloroanilino)phthalazin-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33ClN4O4S/c1-4-41-29-17-11-23(20-30(29)42-5-2)18-19-35-43(39,40)31-21-24(12-10-22(31)3)32-27-8-6-7-9-28(27)33(38-37-32)36-26-15-13-25(34)14-16-26/h6-17,20-21,35H,4-5,18-19H2,1-3H3,(H,36,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRLZBZZRIPWGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)Cl)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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